Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the diarylpropanone (dihydrochalcone) scaffold serves as a highly versatile, privileged pharmacophore[1]. 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone (CAS: 898791-17-8) represents a highly specialized building block within this class. The strategic placement of a 3'-chloro and 5'-fluoro substituent on the acetophenone ring introduces a unique stereoelectronic profile, drastically altering the molecule's lipophilicity, metabolic stability, and potential for halogen bonding[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. We will dissect the physicochemical properties of this compound, evaluate the mechanistic logic behind its synthesis—specifically addressing the critical challenge of chemoselective reduction without hydrodehalogenation—and provide a field-proven, self-validating experimental protocol.
Physicochemical Profiling
Understanding the baseline properties of CAS 898791-17-8 is essential for downstream formulation and synthetic planning. The dual halogenation significantly depresses the basicity of the adjacent carbonyl while increasing the overall logP of the molecule.
| Property | Value / Description |
| Chemical Name | 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone |
| CAS Number | 898791-17-8 |
| Molecular Formula | C₁₆H₁₄ClFO |
| Molecular Weight | 276.73 g/mol |
| Structural Class | Halogenated Diarylpropanone / Dihydrochalcone |
| Key Structural Motifs | 1,3-diaryl-1-propanone core, m-tolyl group, 3,5-dihalophenyl ring |
Data supported by commercial chemical databases and structural analysis[2].
Mechanistic Synthesis Pathways
The synthesis of highly functionalized diarylpropanones typically relies on the construction of the C3 aliphatic linker between the two aryl rings. For CAS 898791-17-8, two primary divergent pathways are viable:
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The Organometallic Route (Weinreb Amide): Involves the coupling of a 3-(3-methylphenyl)propanoic acid-derived Weinreb amide with (3-chloro-5-fluorophenyl)magnesium bromide. While highly regioselective, the preparation of the specific Grignard reagent can be hampered by the electron-withdrawing nature of the halogens.
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The Chalcone Route (Claisen-Schmidt + Chemoselective Reduction): This is the more scalable and atom-economical approach. It involves the base-catalyzed aldol condensation of 3-chloro-5-fluoroacetophenone with 3-methylbenzaldehyde, followed by the reduction of the resulting enone[1]. The primary challenge here is chemoselectivity : standard catalytic hydrogenation (e.g., Pd/C + H₂) will rapidly cleave the C-Cl and C-F bonds via oxidative addition.
Figure 1. Divergent synthetic pathways for CAS 898791-17-8.
Step-by-Step Experimental Protocol: The Chalcone Route
To ensure high scientific integrity, the following protocol utilizes a self-validating system where physical state changes confirm reaction progress. We employ a Zinc/Acetic acid (Zn/HOAc) reduction system under ultrasonic irradiation to bypass the hydrodehalogenation risks associated with transition-metal catalysts[3].
Step 1: Synthesis of the Chalcone Intermediate
Objective: Form 1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one via Claisen-Schmidt condensation.
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Initialization: Charge a 250 mL round-bottom flask with 3-chloro-5-fluoroacetophenone (1.0 eq, 10 mmol) and 3-methylbenzaldehyde (1.05 eq, 10.5 mmol) in 20 mL of absolute ethanol.
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Thermal Control: Cool the mixture to 0 °C using an ice-water bath.
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Causality: The low temperature controls the exothermic aldol addition, preventing side reactions such as the Cannizzaro disproportionation of the aldehyde.
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Catalysis: Add aqueous NaOH (10% w/v, 1.2 eq) dropwise over 15 minutes.
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Causality: The base selectively deprotonates the kinetic alpha-carbon of the acetophenone to form an enolate, which attacks the electrophilic carbonyl of the aldehyde. Subsequent dehydration is thermodynamically driven to yield the highly conjugated (E)-chalcone.
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Validation: Stir at room temperature for 4 hours. The reaction is self-validating; a thick, yellow precipitate of the chalcone will form as the reaction reaches completion.
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Isolation: Neutralize with 1M HCl, filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Chemoselective Reduction to CAS 898791-17-8
Objective: Reduce the conjugated alkene without cleaving the aryl-halide bonds.
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Initialization: Dissolve the intermediate chalcone (1.0 eq, 5 mmol) in 25 mL of glacial acetic acid.
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Reagent Addition: Add activated Zinc dust (4.0 eq, 20 mmol) in distinct portions at room temperature.
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Causality: Why avoid Pd/C? Palladium catalyzes the oxidative addition into C-Cl and C-F bonds under a hydrogen atmosphere, leading to des-halogenated impurities. Zinc in acetic acid acts as a single-electron transfer (SET) reducing agent, which selectively targets the electron-deficient conjugated alkene while leaving the robust aryl halides strictly intact[3].
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Ultrasonic Activation: Subject the heterogeneous mixture to ultrasonic irradiation for 2 hours at 40 °C.
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Causality: Sonication continuously cavitates the solvent, stripping the passivated zinc oxide layer from the metal surface. This ensures a constant generation of reactive sites and drastically reduces the reaction time from >12 hours to just 2 hours[3].
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Workup: Filter the mixture through a Celite pad to remove zinc salts. Concentrate the filtrate under reduced pressure, neutralize carefully with saturated NaHCO₃ (gas evolution will occur), extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure target compound.
Applications in Drug Discovery (SAR Logic)
The diarylpropanone core is a validated structural motif in medicinal chemistry, famously utilized in the development of LTD4 receptor antagonists for asthma and inflammatory diseases[1]. When functionalized as 3'-chloro-5'-fluoro-3-(3-methylphenyl)propiophenone, the molecule becomes a highly tuned scaffold for structure-activity relationship (SAR) exploration.
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Metabolic Blocking: The 5'-fluoro substitution acts as a bioisostere for hydrogen. Its strong electronegativity and small Van der Waals radius block Cytochrome P450-mediated aromatic oxidation without introducing steric bulk.
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Target Binding: The 3'-chloro group provides a highly directional vector for halogen bonding (interaction between the electrophilic σ -hole of the chlorine and a nucleophilic residue in a protein binding pocket).
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Hydrophobic Anchoring: The m-tolyl (3-methylphenyl) group offers rotational flexibility via the sp³ carbon linker, allowing the methyl group to efficiently pack into deep hydrophobic sub-pockets.
Figure 2. Pharmacophoric and metabolic logic of the substitution pattern.
References
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Amerigo Scientific. "1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)-1-propanone Properties and Specifications." Amerigo Scientific Catalog. Available at: [Link]
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Larsen, R. D., et al. (1996). "Practical Route to a New Class of LTD4 Receptor Antagonists." The Journal of Organic Chemistry, 61(10), 3398–3405. Available at:[Link]
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Prasanna, R., Guha, S., & Sekar, G. (2019). "Proton-Coupled Electron Transfer: Transition-Metal-Free Selective Reduction of Chalcones and Alkynes Using Xanthate/Formic Acid." Organic Letters, 21(8), 2650–2653. Available at:[Link]
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Zheng, X., et al. (2012). "Ultrasound Assisted Selective Reduction of Chalcones to Dihydrochalcones by Zn/HOAc." ResearchGate. Available at:[Link]
